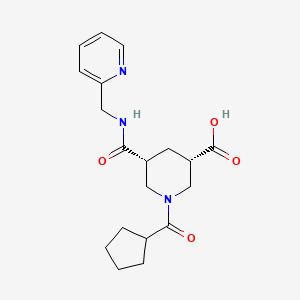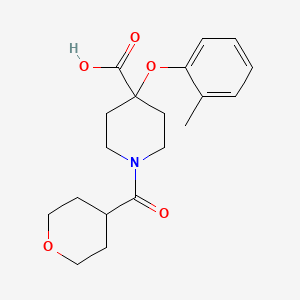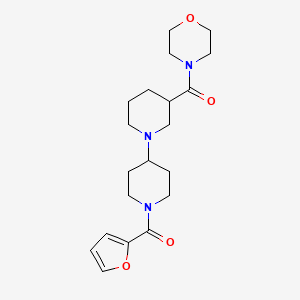
(3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a cyclopentanecarbonyl group and a pyridin-2-ylmethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopentanecarbonyl Group: This step can be achieved through acylation reactions using cyclopentanecarbonyl chloride in the presence of a base.
Attachment of the Pyridin-2-ylmethylcarbamoyl Group: This involves the reaction of the piperidine derivative with pyridin-2-ylmethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid can be used as a building block for more complex molecules.
Biology
The compound may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring structure.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Pyridine derivatives: Compounds containing the pyridine ring.
Uniqueness
The uniqueness of (3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c23-17(21-10-16-7-3-4-8-20-16)14-9-15(19(25)26)12-22(11-14)18(24)13-5-1-2-6-13/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,21,23)(H,25,26)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBBELSXMCMUBE-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(CC(C2)C(=O)O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2C[C@@H](C[C@@H](C2)C(=O)O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(SEC-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5464614.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5464627.png)
![(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE](/img/structure/B5464634.png)
![2-({3-(1,3-benzodioxol-5-yl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5464644.png)
![2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5464649.png)
![4-[3-(benzyloxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5464663.png)

![1-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone](/img/structure/B5464681.png)
![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5464685.png)
![N-[1-(2-furoyl)piperidin-3-yl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5464689.png)
![{1-(5,6-dimethylpyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5464700.png)
![Ethyl (2Z)-2-({3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5464701.png)

![8-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464712.png)
